4-(Benzyloxy)pyridin-2-amine
Overview
Description
4-(Benzyloxy)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines . Aminopyridines are organic heterocyclic compounds containing an amino group attached to a pyridine ring .
Synthesis Analysis
Pyridin-2-amines, such as this compound, serve as a starting material for the production of fused heterocycles, including imidazo-derivatives . The synthesis of these compounds is often achieved through oxyfunctionalization using whole cells of Burkholderia sp. MAK1 . This method has been shown to convert different pyridin-2-amines into their 5-hydroxy derivatives .Molecular Structure Analysis
The molecular formula of this compound is C12H12N2O . It has a molecular weight of 200.24 g/mol . The InChIKey, a unique identifier for the compound, is RAFCWIXBEWVPGL-UHFFFAOYSA-N .Chemical Reactions Analysis
The oxyfunctionalization of pyridine derivatives, such as this compound, using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 200.24 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The compound has a topological polar surface area of 48.1 Ų .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Amino-Substituted 2-Pyridones : Amino-substituted 2-pyridones are synthesized using a two-step sequence involving microwave-promoted Buchwald-Hartwig amination of 2-benzyloxy halopyridines, followed by debenzylation. This method efficiently produces amino-substituted 2-benzyloxypyridines (Kim et al., 2007).
Corrosion Inhibition of Mild Steel : Schiff base compounds, including 4-(benzyloxy)pyridin-2-amine derivatives, have demonstrated efficacy as corrosion inhibitors for mild steel in hydrochloric acid, highlighting their potential in materials chemistry (Ashassi-Sorkhabi et al., 2005).
Polymeric Derivatives as Enzyme Inhibitors : Derivatives of this compound, such as 4-aminomethyl-5-ethoxy-3-[(4-vinyl) benzyloxy]pyridine, have been synthesized and polymerized to create macromolecular systems planned as selective inhibitors of copper-containing amine oxidases (BertiniVincenzo et al., 1993).
Catalysis and Reaction Mechanisms
Nucleophilic and Hydrogen Bonding Catalysis : Acyl pyridinium salts derived from 4-(dimethylamino)pyridine and benzoic anhydride, related to this compound, have been used in asymmetric nucleophilic catalysis, demonstrating a new concept in this field (De et al., 2009).
Curing Behaviors with Epoxy Resins : A study on pyridinyl-containing benzoxazine, synthesized from compounds related to this compound, revealed unusual curing behaviors with epoxy resins, suggesting applications in polymer chemistry (Lin et al., 2014).
Synthesis of Pyrido[1,2-a]benzimidazoles : The synthesis of pyrido[1,2-a]benzimidazoles via intramolecular transition-metal-catalyzed CN bond formation in N-(2-chloroaryl)pyridin-2-amines, closely related to this compound, has been explored, showcasing a novel approach in heterocyclic chemistry (Masters et al., 2011).
Other Applications
Electrochemical C-H Amination : An electrochemical method for the amination of various substrates using pyridine as the nitrogen source demonstrates the potential for eco-friendly and efficient synthesis routes in organic chemistry (Waldvogel & Moehle, 2015).
Machine Learning in Chemistry : A study employed machine learning techniques to model the quantum mechanical potential energy surface of 3-(benzyloxy)pyridin-2-amine, demonstrating the application of AI in predicting chemical behaviors (Cole, Mones, & Csányi, 2019).
Safety and Hazards
Future Directions
The future directions for the use of 4-(Benzyloxy)pyridin-2-amine could involve its use in the synthesis of various pharmaceutical products, given the demand for pyridine derivatives as synthons for such products . The regioselective oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 presents a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .
Mechanism of Action
Target of Action
Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been shown to interact withLeukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 in humans . These proteins play crucial roles in inflammatory responses and cellular processes respectively .
Mode of Action
It’s known that the compound can participate inSuzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound can act as an organoboron reagent, which is transferred from boron to palladium in a process called transmetalation .
Biochemical Pathways
Its involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways related to carbon-carbon bond formation .
Pharmacokinetics
Similar compounds like 3-(benzyloxy)pyridin-2-amine are predicted to have good intestinal absorption .
Result of Action
Its role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds, potentially influencing the synthesis of various organic compounds .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-(Benzyloxy)pyridin-2-amine has been found to interact with proteins such as p38 MAP kinase and leukotriene A4 hydrolase . These interactions are crucial in various biological processes, including protein folding, crystal structure prediction, and protein-ligand binding .
Cellular Effects
It has been suggested that this compound may influence cell function by interacting with key cellular signaling pathways
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-phenylmethoxypyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFCWIXBEWVPGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334242 | |
Record name | 4-(benzyloxy)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85333-26-2 | |
Record name | 4-(benzyloxy)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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